molecular formula C14H14ClN7O2S B1238898 [[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

Cat. No.: B1238898
M. Wt: 379.8 g/mol
InChI Key: YBDDQEKCHZFQOA-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2-[5-(2-chlorophenyl)-1-tetrazolyl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea is a member of tetrazoles.

Scientific Research Applications

Antioxidant Activity

A study by (Reddy et al., 2015) discusses the synthesis of urea, thiourea, and selenourea derivatives with thiazole moieties. These compounds, including structures similar to [[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea, demonstrated potent in vitro antioxidant activity, which suggests their potential use as antioxidant agents.

Antimicrobial Evaluation

Research conducted by (Kubba & Rahim, 2018) synthesized thiourea derivatives with antimicrobial properties. These compounds showed moderate antibacterial activity against certain strains of bacteria and high antifungal activity, indicating their relevance in developing new antimicrobial agents.

Insecticidal Activities

(Jia, 2015) focused on the synthesis of novel thiourea compounds with potential insecticidal activities. One compound, in particular, exhibited a significant inhibitory effect against Armyworm, demonstrating the potential of such derivatives in pest control.

Cytotoxic Activity

A study by (Elmeligie & El-Awady, 2002) synthesized arylazothiazole thioureas and investigated their cytotoxic activity against human tumor cell lines. Some of these compounds showed significant activity, suggesting a potential role in cancer research.

Antiviral Agents

(Jyoti, 2020) synthesized thiazole derivatives that were evaluated for their antiviral properties against various viruses. Some compounds were found to be active, indicating potential applications in antiviral drug development.

Nematicidal Activities

Research by (Li et al., 2020) developed novel azabicyclo derivatives containing a thiazole moiety with nematicidal activities against pine-wood nematodes, suggesting their use in agricultural pest control.

Properties

Molecular Formula

C14H14ClN7O2S

Molecular Weight

379.8 g/mol

IUPAC Name

[(E)-[2-[5-(2-chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C14H14ClN7O2S/c15-8-4-2-1-3-7(8)12-18-20-21-22(12)10-5-9(17-19-14(16)25)13-23-6-11(10)24-13/h1-4,10-11,13H,5-6H2,(H3,16,19,25)/b17-9+

InChI Key

YBDDQEKCHZFQOA-RQZCQDPDSA-N

Isomeric SMILES

C\1C(C2COC(/C1=N/NC(=S)N)O2)N3C(=NN=N3)C4=CC=CC=C4Cl

SMILES

C1C(C2COC(C1=NNC(=S)N)O2)N3C(=NN=N3)C4=CC=CC=C4Cl

Canonical SMILES

C1C(C2COC(C1=NNC(=S)N)O2)N3C(=NN=N3)C4=CC=CC=C4Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Reactant of Route 2
[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Reactant of Route 3
Reactant of Route 3
[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Reactant of Route 4
Reactant of Route 4
[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Reactant of Route 5
[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea
Reactant of Route 6
[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

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